molecular formula C23H27N5O2 B2468545 N1-(2-cyanophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide CAS No. 898451-99-5

N1-(2-cyanophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Cat. No. B2468545
CAS RN: 898451-99-5
M. Wt: 405.502
InChI Key: BFJFAXRZARKPFJ-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, also known as L-732,138, is a small molecule inhibitor that has been developed for research purposes. This compound has been shown to have potential applications in the field of neuroscience and cancer research due to its ability to selectively target certain proteins and enzymes.

Scientific Research Applications

  • Synthesis Methods : A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally related to the compound , has been developed. This method is operationally simple and high yielding, providing a new formula for oxalamides and their derivatives (Mamedov et al., 2016).

  • Structural Analysis : For compounds structurally similar to N1-(2-cyanophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, detailed structural characterizations have been performed. These analyses include X-ray crystallography and other forms of spectroscopy, providing insights into the conformation and geometry of these molecules (Ozbey et al., 2001).

  • Optical Activity and Molecular Structure : Studies on optically active compounds related to the target molecule have revealed intricate details about their molecular structure and stereochemistry. This includes binuclear diorganotin compounds derived from an optically active oxalamide (Jiménez‐Pérez et al., 2006).

  • Design and Synthesis for Biological Applications : The compound and its analogs have been designed and synthesized for specific biological applications. For instance, a series of 1-methyl-4-[2-aryl-1-diazenyl]piperazines and a series of ethyl 4-[2-aryl-1-diazenyl]-1-piperazinecarboxylates were synthesized and characterized, indicating potential applications in medical and pharmacological research (Little & Vaughan, 2004).

  • Role in Advanced Materials and Sensing : The compound's structural units have roles in the development of advanced materials. For instance, studies on polythiophene-based conjugated polymers, incorporating units structurally similar to the compound, have been conducted for applications in sensing specific metal ions and amino acids in solutions (Guo et al., 2014).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-17-7-9-18(10-8-17)21(28-13-11-27(2)12-14-28)16-25-22(29)23(30)26-20-6-4-3-5-19(20)15-24/h3-10,21H,11-14,16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJFAXRZARKPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

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